molecular formula C11H8ClN3O4 B182076 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide CAS No. 313223-89-1

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide

Cat. No.: B182076
CAS No.: 313223-89-1
M. Wt: 281.65 g/mol
InChI Key: DNMZREGGPLYTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core substituted with a chlorine atom, a nitro group, and a 5-methyl-1,2-oxazol-3-yl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom, typically using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Oxazole Ring: The construction of the 1,2-oxazole ring can be achieved through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the benzamide linkage, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the oxazole ring or other functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, potentially affecting the oxazole ring.

Scientific Research Applications

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The oxazole ring and benzamide moiety may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
  • 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide is unique due to the presence of both a nitro group and an oxazole ring, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can result in unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-5-7(15(17)18)2-3-9(8)12/h2-5H,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMZREGGPLYTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351254
Record name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313223-89-1
Record name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.